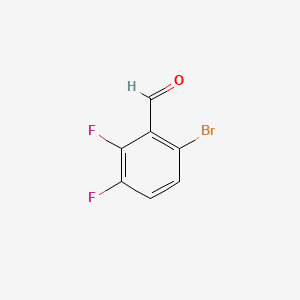

6-Bromo-2,3-difluorobenzaldehyde

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-2,3-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVPYRPTHABUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432207 | |

| Record name | 6-Bromo-2,3-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360576-04-1 | |

| Record name | 6-Bromo-2,3-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2,3-difluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromo 2,3 Difluorobenzaldehyde and Analogous Precursors

Strategic Approaches to Halogenated Benzaldehyde (B42025) Scaffolds

The synthesis of halogenated benzaldehydes requires careful consideration of regioselectivity and functional group compatibility. Various strategies have been developed to introduce halogen and aldehyde functionalities onto an aromatic ring with high precision.

Directed Ortho-Metallation Strategies

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with a suitable electrophile to introduce a desired substituent. wikipedia.org

Organolithium reagents are instrumental in the synthesis of benzaldehydes via DoM. organicchemistrydata.org A common approach involves the lithiation of an aromatic ring bearing a DMG, followed by quenching with an appropriate formylating agent. For instance, in the synthesis of 3-bromo-2,6-difluorobenzaldehyde, a related compound, 1-bromo-2,4-difluorobenzene (B57218) is treated with lithium diisopropylamide (LDA) at low temperatures. chemicalbook.com The LDA acts as a strong base to deprotonate the ring at the position ortho to the bromine atom, which is facilitated by the directing effect of the fluorine atoms. The subsequent addition of dimethylformamide (DMF) as a formylating agent yields the desired benzaldehyde. chemicalbook.com This methodology highlights the utility of organolithium reagents in achieving regioselective formylation.

The general principle of DoM involves the interaction of a Lewis basic DMG with the Lewis acidic lithium of the organolithium reagent. wikipedia.orgbaranlab.org This interaction brings the base in close proximity to the ortho-proton, facilitating its abstraction and the formation of a stable aryllithium intermediate. wikipedia.org The choice of the organolithium reagent (e.g., n-butyllithium, sec-butyllithium, or LDA) and reaction conditions can significantly influence the efficiency and selectivity of the metalation. baranlab.org

| Reagent/Condition | Role in Synthesis | Typical Example |

| Organolithium Reagent (e.g., LDA, n-BuLi) | Acts as a strong base to deprotonate the aromatic ring ortho to the directing group. wikipedia.orgchemicalbook.com | Treatment of 1-bromo-2,4-difluorobenzene with LDA. chemicalbook.com |

| Directing Metalation Group (DMG) | Directs the organolithium reagent to the ortho position for deprotonation. wikipedia.orgbaranlab.org | Fluorine and bromine atoms in substituted benzenes. |

| Formylating Agent (e.g., DMF) | Reacts with the aryllithium intermediate to introduce the aldehyde functional group. chemicalbook.com | Addition of dimethylformamide to the lithiated species. chemicalbook.com |

| Low Temperature (e.g., -78 °C) | Maintains the stability of the aryllithium intermediate and controls reaction selectivity. chemicalbook.com | Lithiation of 1-bromo-2,4-difluorobenzene at -78 °C. chemicalbook.com |

In the realm of asymmetric synthesis, chiral amines play a crucial role as ligands or bases to induce enantioselectivity in various reactions, including deprotonation. sigmaaldrich.com While not directly documented for the synthesis of 6-bromo-2,3-difluorobenzaldehyde, the principles of using chiral amines can be applied to create chiral benzaldehyde derivatives. Chiral amines can be employed in enantioselective deprotonation reactions, leading to the formation of chiral organometallic intermediates. sigmaaldrich.com

Additives like tetramethylethylenediamine (TMEDA) are often used in conjunction with organolithium reagents to enhance their reactivity. baranlab.org TMEDA can break down the aggregates of organolithium reagents, leading to more basic and reactive species. baranlab.org This can be particularly useful for deprotonating less acidic protons on the aromatic ring.

In the context of synthesizing chiral amines, which are valuable building blocks, chiral secondary amine catalysts have proven to be highly effective. researchgate.net These catalysts can activate α,β-unsaturated aldehydes towards asymmetric reactions. researchgate.net Furthermore, chiral BINOL aldehyde catalysts have been developed for the asymmetric α-functionalization of N-unprotected amino esters. nih.gov These examples underscore the potential of chiral additives and catalysts in controlling stereochemistry, a concept that could be extended to the synthesis of specific stereoisomers of functionalized benzaldehydes.

Functional Group Interconversions on Fluorinated Aromatic Substrates

Another key strategy for synthesizing this compound involves the interconversion of functional groups on a pre-existing fluorinated aromatic scaffold. This approach often provides a more direct route to the target molecule.

The bromination of substituted fluorotoluene derivatives is a viable pathway. For example, a multi-step synthesis could start with a fluorotoluene derivative which is first brominated to introduce the bromine atom at the desired position. The methyl group can then be converted to an aldehyde. The direct bromination of an aldehyde can be challenging as the aldehyde group is susceptible to oxidation. researchgate.net Therefore, it is often more practical to introduce the bromine atom before the formation of the aldehyde.

One suggested approach for a similar compound, 2-fluoro-3,5-dibromobenzaldehyde, involves starting with ortho-toluidine, brominating it, and then converting the amino group to a fluorine via the Schiemann reaction to get 3,5-dibromo-2-fluorotoluene. researchgate.net The methyl group of this intermediate can then be transformed into an aldehyde through methods like direct oxidation, gem-dibromination followed by hydrolysis, or monobromination followed by hydrolysis and oxidation. researchgate.net Metal-free C(sp3)-H bromination methodologies have also been developed for substituted toluenes. researchgate.net

| Starting Material | Key Transformation | Intermediate/Product |

| Ortho-toluidine | Bromination, Schiemann reaction | 3,5-dibromo-2-fluorotoluene researchgate.net |

| 3,5-dibromo-2-fluorotoluene | Oxidation of the methyl group | 2-fluoro-3,5-dibromobenzaldehyde researchgate.net |

The introduction of a formyl group onto a polyfluorinated benzene (B151609) ring is a direct method for synthesizing fluorinated benzaldehydes. The Gatterman-Koch reaction, which uses carbon monoxide and hydrochloric acid in the presence of a catalyst, is a classic method for formylating aromatic hydrocarbons. ncert.nic.in However, for highly substituted and deactivated rings, more potent formylating methods may be necessary.

An alternative approach involves the oxidation of a methyl group already present on the fluorinated ring. The oxidation of substituted toluenes can be stopped at the aldehyde stage using specific reagents like chromyl chloride (Etard reaction) or chromic oxide in acetic anhydride. ncert.nic.in For instance, p-fluorotoluene can be oxidized to p-fluorobenzaldehyde using catalysts like manganese, cobalt, or iron compounds in the presence of a bromide promoter. google.com Another method is the side-chain chlorination of toluene (B28343) to form benzal chloride, which is then hydrolyzed to benzaldehyde. ncert.nic.in These methods could be adapted for the synthesis of this compound from a corresponding toluene derivative.

Transformations from Aminobenzaldehyde Derivatives

The synthesis of aryl halides from aromatic amine precursors is a cornerstone of synthetic organic chemistry, with the Sandmeyer reaction being a prominent method for such transformations. wikipedia.orgnih.gov This reaction provides a reliable pathway to introduce a bromine atom onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst. wikipedia.orgorganic-chemistry.org

In the context of synthesizing this compound, a hypothetical precursor would be 6-amino-2,3-difluorobenzaldehyde. The transformation would proceed via a diazotization-sandmeyer sequence.

Reaction Sequence:

Diazotization: The aromatic amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0–5 °C) to form a diazonium salt.

Sandmeyer Reaction: The resulting diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). This catalyzes the substitution of the diazonium group (-N₂⁺) with a bromine atom, releasing nitrogen gas. wikipedia.org

The mechanism is understood to be a radical-nucleophilic aromatic substitution (SRNAr), initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, which forms an aryl radical and nitrogen gas. The aryl radical then reacts with the bromide from the copper(II) species to yield the final aryl bromide product and regenerate the copper(I) catalyst. wikipedia.org

A patent for the synthesis of the related compound 6-bromo-2,3-difluorotoluene (B1590535) from 3,4-difluoro-2-methylaniline (B178413) illustrates a practical application of this diazotization and bromination sequence in an industrial context. google.com While the Sandmeyer reaction traditionally uses copper salts, variations exist that may employ other reagents. organic-chemistry.orgsciencemadness.org

| Step | Reagents & Conditions | Intermediate/Product | Key Observations |

|---|---|---|---|

| 1. Diazotization | Aromatic Amine, NaNO₂, HCl/H₂SO₄, 0-5 °C | Aryl Diazonium Salt | Reaction is temperature-sensitive and must be kept cold to prevent decomposition of the diazonium salt. sciencemadness.org |

| 2. Halogen Substitution | Aryl Diazonium Salt, CuBr, Heat (if necessary) | Aryl Bromide | Vigorous evolution of N₂ gas is observed. wikipedia.org The use of a copper(I) catalyst is characteristic of the Sandmeyer reaction. nih.gov |

Principles of Green Chemistry in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of aromatic aldehydes like this compound, these principles are applied through the development of catalytic oxidation methods and the use of environmentally benign reaction media.

Catalytic Oxidation Methods for Aldehyde Formation

The aldehyde functional group can be synthesized via the oxidation of a methyl group or a primary alcohol. Green chemistry encourages the use of catalytic methods over stoichiometric reagents (which are consumed in the reaction and generate significant waste) and favors the use of safer oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). organic-chemistry.org

Several catalytic systems have been developed for the selective oxidation of benzyl (B1604629) alcohols or related precursors to benzaldehydes:

Palladium Nanoparticles: Aluminum oxy-hydroxide-supported palladium nanoparticles (Pd/AlO(OH)) have been shown to effectively catalyze the aerobic oxidation of various benzyl alcohols to their corresponding aldehydes. nih.gov These reactions can be performed under solvent-free conditions with high efficiency and catalyst recyclability. nih.gov

Iron Nitrate (B79036) Catalysis: Ferric nitrate (Fe(NO₃)₃·9H₂O) serves as an efficient catalyst for the oxidation of benzyl alcohol, achieving high conversion and selectivity to benzaldehyde. frontiersin.org The reaction can proceed in an air atmosphere, where oxygen aids in regenerating the catalyst, making it a greener cyclic process. frontiersin.org Other metal nitrates, such as those of aluminum and copper, also show catalytic activity. frontiersin.org

Photochemical Oxidation: A metal-free approach utilizes Eosin Y as an organo-photocatalyst. organic-chemistry.org Under visible light irradiation, Eosin Y catalyzes the aerobic oxidation of benzyl alcohols to aldehydes using molecular oxygen as the ultimate oxidant. organic-chemistry.org This method operates under mild conditions and avoids the use of heavy metal catalysts. organic-chemistry.org

Oxidation of Benzylic Halides: An alternative route involves the oxidation of benzylic halides. Pyridine N-oxide, in the presence of silver oxide (Ag₂O), can oxidize benzylic bromides to aldehydes under mild conditions, offering a useful alternative to methods that require high temperatures. nih.gov

| Catalytic System | Substrate | Oxidant | Key Advantages | Source |

|---|---|---|---|---|

| Pd/AlO(OH) Nanoparticles | Benzyl Alcohol | O₂ (Air) | High efficiency (up to 99%), solvent-free conditions, catalyst is heterogeneous and recyclable. | nih.gov |

| Fe(NO₃)₃·9H₂O | Benzyl Alcohol | Nitrate/O₂ (Air) | High yield (>90%), uses an inexpensive and low-toxicity metal catalyst, potential for green cyclic process. | frontiersin.org |

| Eosin Y (Photocatalyst) | Benzyl Alcohol | O₂ (Air) | Metal-free, uses visible light, mild reaction conditions, high functional group tolerance. | organic-chemistry.org |

| Pyridine N-oxide/Ag₂O | Benzyl Bromide | Pyridine N-oxide | Mild conditions (room temperature for many substrates), good yields, avoids high temperatures often needed for DMSO-based oxidations. | nih.gov |

Consideration of Environmentally Benign Reaction Conditions and Solvents

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and are a major source of waste. Traditional volatile organic solvents (VOCs) are often flammable, toxic, and environmentally persistent.

Green Solvent Alternatives:

Water: As a solvent, water is non-flammable, non-toxic, and inexpensive. Its use in organic synthesis, including in catalytic oxidations, is highly desirable. researchgate.net

Bio-Based Solvents: Solvents derived from renewable feedstocks, such as bio-ethanol, bio-acetone, and Cyrene™ (a derivative of cellulose), offer a more sustainable alternative to their petrochemical counterparts. sigmaaldrich.com They reduce reliance on fossil fuels and often have a better environmental and safety profile. sigmaaldrich.com

Ionic Liquids (ILs): These are salts that are liquid at low temperatures (typically below 100 °C). Their negligible vapor pressure significantly reduces air pollution. researchgate.net They can be effective media for various reactions, including the synthesis of imines from aldehydes. researchgate.net

Solvent-Free and Microwave-Assisted Reactions: Eliminating the solvent entirely is an ideal green chemistry goal. Solvent-free reactions, such as those using heterogeneous catalysts, minimize waste. nih.gov Additionally, the use of microwave irradiation can dramatically reduce reaction times and energy consumption, as demonstrated in the bioreduction of aromatic aldehydes. scielo.org.mx

| Solvent/Condition | Description | Advantages in Synthesis | Source |

|---|---|---|---|

| Water | The universal solvent, considered the benchmark for green chemistry. | Non-toxic, non-flammable, inexpensive, readily available. | researchgate.net |

| Bio-Ethanol | Ethanol (B145695) produced from renewable biological sources like corn or sugarcane. | Renewable feedstock, biodegradable, lower carbon footprint compared to petroleum-based ethanol. | sigmaaldrich.com |

| Cyrene™ | A bio-based dipolar aprotic solvent derived from cellulose. | A safer alternative to regulated solvents like NMP and DMF. | sigmaaldrich.com |

| Microwave Irradiation | Use of microwave energy to heat reactions. | Drastically reduced reaction times, often leading to higher yields and cleaner reactions. | scielo.org.mx |

| Solvent-Free | Reactions conducted with only reactants and a catalyst, without a solvent medium. | Eliminates solvent waste, simplifies product purification, lowers process cost. | nih.gov |

Reaction Chemistry and Transformative Pathways of 6 Bromo 2,3 Difluorobenzaldehyde

Electrophilic and Nucleophilic Reactivity at the Aldehyde Moiety

The aldehyde group in 6-bromo-2,3-difluorobenzaldehyde is a versatile functional group that readily undergoes reactions with a variety of nucleophiles.

Condensation Reactions with Nitrogen-Containing Nucleophiles

Condensation reactions between this compound and nitrogen-containing nucleophiles, such as primary amines, lead to the formation of imines, also known as Schiff bases. These reactions typically proceed under acid catalysis and involve the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.govnih.govkhanacademy.org The electron-withdrawing fluorine and bromine substituents on the benzaldehyde (B42025) ring increase the reactivity of the carbonyl group towards nucleophilic attack.

Nucleophilic Addition Reactions

This compound reacts with hydroxylamine (B1172632) and hydrazines to form the corresponding oximes and hydrazones. nih.govkhanacademy.orgepa.govresearchgate.net These reactions are a subset of condensation reactions and are characterized by the formation of a carbon-nitrogen double bond. nih.govkhanacademy.org The reaction mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine or hydrazine (B178648) on the electrophilic carbonyl carbon of the aldehyde. nih.gov This is followed by a proton transfer and the elimination of a water molecule to yield the final product. nih.govnih.gov The formation of these derivatives can be useful for the characterization and purification of the aldehyde.

For instance, the reaction with 2,4-dinitrophenylhydrazine (B122626) can serve as a diagnostic test for the presence of the aldehyde or ketone functionality. khanacademy.org

The aldehyde functionality of this compound is susceptible to nucleophilic addition by organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), to produce secondary alcohol derivatives. In these reactions, the carbanionic part of the organometallic reagent attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond. A subsequent aqueous workup protonates the resulting alkoxide to yield the corresponding secondary alcohol. The presence of the bromo and fluoro substituents can influence the reactivity and may require careful control of reaction conditions to avoid side reactions, such as halogen-metal exchange.

Wittig and Related Olefination Reactions

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting aldehydes into alkenes. masterorganicchemistry.comyoutube.com In the case of this compound, these reactions allow for the introduction of a carbon-carbon double bond at the former carbonyl position.

The Wittig reaction involves the use of a phosphonium (B103445) ylide (a Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base. masterorganicchemistry.com The ylide then reacts with the aldehyde to form a four-membered ring intermediate called an oxaphosphetane, which subsequently decomposes to the alkene and a phosphine (B1218219) oxide. youtube.com

The Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction, employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than a phosphonium ylide. wikipedia.orgnrochemistry.comorganic-chemistry.org This often leads to higher yields and easier removal of the phosphate (B84403) byproduct. organic-chemistry.org The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgnrochemistry.com

Halogen-Mediated Reactivity on the Aromatic Ring

The bromine atom on the aromatic ring of this compound serves as a key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Prominent among these are the Suzuki-Miyaura coupling, which utilizes organoboron reagents to form new carbon-carbon bonds. nih.gov The Sonogashira coupling allows for the introduction of alkyne moieties through reaction with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgthalesnano.comarkat-usa.org Another important transformation is the Buchwald-Hartwig amination, which enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a wide range of amines. wikipedia.orgrsc.orgdntb.gov.uaresearchgate.net

These reactions are highly valued in synthetic organic chemistry for their broad substrate scope and functional group tolerance, allowing for the construction of complex molecular architectures from the this compound scaffold. The reactivity of the carbon-bromine bond in these cross-coupling reactions is generally higher than that of a carbon-chlorine bond, allowing for selective transformations in molecules containing both types of halogens. libretexts.org

Below is a table summarizing some of these halogen-mediated reactions:

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., boronic acid, boronic ester) | Palladium Catalyst (e.g., Pd(PPh₃)₄) and Base | Biaryl or Alkylated/Vinylylated Arene |

| Sonogashira Coupling | Terminal Alkyne | Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) and Copper(I) Co-catalyst | Aryl Alkyne |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Palladium Catalyst (e.g., Pd₂(dba)₃) and Ligand (e.g., BINAP) | Aryl Amine |

Nucleophilic Aromatic Substitution (SNAr) Processes

Nucleophilic aromatic substitution (SNAr) on this compound typically involves the displacement of the bromide atom by a nucleophile. The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. total-synthesis.comchemistrysteps.com The subsequent elimination of the bromide ion restores the aromaticity of the ring.

The rate of SNAr reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. The two fluorine atoms at the 2- and 3-positions, being highly electronegative, exert a strong electron-withdrawing inductive effect, which makes the aromatic ring electron-deficient and more susceptible to nucleophilic attack. youtube.com However, the fluorine atoms also deactivate the ring, necessitating the use of strong nucleophiles or catalytic activation for the substitution to occur efficiently. nih.gov The aldehyde group, being an electron-withdrawing group, further activates the ring towards nucleophilic attack, particularly at the ortho and para positions.

Common nucleophiles employed in SNAr reactions with this compound include amines and thiols. For instance, the reaction with piperidine (B6355638) would be expected to yield 2,3-difluoro-6-(piperidin-1-yl)benzaldehyde. The reaction conditions typically involve heating the reactants in a suitable solvent.

It is noteworthy that in SNAr reactions of polyhalogenated aromatic compounds, the nature of the leaving group is a critical factor. While fluoride (B91410) is generally considered a poor leaving group in SN1 and SN2 reactions, in SNAr the rate-determining step is often the initial nucleophilic addition. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic, thus accelerating the initial attack by the nucleophile. total-synthesis.com However, in the case of this compound, the bromine atom is the more common leaving group.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, and this compound is a versatile substrate for these transformations. The carbon-bromine bond is readily activated by palladium or nickel catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl compounds, involving the reaction of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. nih.govresearchgate.net this compound can be effectively coupled with a variety of arylboronic acids to generate functionalized biaryl aldehydes. ugr.es

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent (activated by the base), and finally, reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst. youtube.com A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates and desired reaction conditions.

| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | ~85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | ~80-90 |

| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | ~80-90 |

| 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Water | Good |

This table presents representative data for Suzuki-Miyaura couplings based on typical conditions and yields for similar fluorinated aryl bromides. nih.govugr.esmdpi.com

The Negishi coupling offers an alternative and often complementary method to the Suzuki-Miyaura reaction for carbon-carbon bond formation. It involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. researchgate.netchem-station.com A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of the organozinc reagents, which are typically prepared from the corresponding organolithium or Grignard reagents via transmetalation with a zinc salt like ZnBr₂. youtube.com

While specific examples of Negishi couplings with this compound are not extensively documented in readily available literature, the reaction is expected to proceed efficiently. The organozinc reagent, such as phenylzinc chloride or alkylzinc bromide, would couple at the bromine-bearing carbon of the benzaldehyde derivative. nih.gov

The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. youtube.com Nickel catalysts, such as Ni(PPh₃)₂Cl₂, are also effective for Negishi couplings. researchgate.net

| Organozinc Reagent | Catalyst | Solvent | Expected Product |

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 2,3-Difluoro-6-phenylbenzaldehyde |

| Ethylzinc bromide | Ni(dppe)Cl₂ | THF | 6-Ethyl-2,3-difluorobenzaldehyde |

| 2-Thienylzinc chloride | Pd₂(dba)₃/t-Bu₃P | Dioxane | 2,3-Difluoro-6-(2-thienyl)benzaldehyde |

This table illustrates the expected products of Negishi couplings based on the general reactivity of organozinc reagents with aryl bromides.

The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. mdpi.com The reaction of this compound with an alkene, such as methyl acrylate, would be expected to yield a substituted cinnamic acid derivative.

The mechanism of the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the arylpalladium bond. Subsequent β-hydride elimination affords the final product and regenerates the palladium catalyst. acs.org The regioselectivity of the alkene insertion is influenced by both steric and electronic factors. Typically, the aryl group adds to the less substituted carbon of the alkene double bond. rsc.org

The stereochemical outcome of the Heck reaction is generally trans due to the syn-addition of the arylpalladium species to the alkene followed by a syn-elimination of the palladium hydride. diva-portal.orgresearchgate.net

| Alkene | Catalyst | Base | Solvent | Expected Product (major isomer) |

| Methyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | (E)-Methyl 3-(6-formyl-2,3-difluorophenyl)acrylate |

| Styrene | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | (E)-2,3-Difluoro-6-(2-phenylvinyl)benzaldehyde |

| 1-Hexene | Pd(OAc)₂/dppf | NaOAc | DMA | (E)-1-(6-Formyl-2,3-difluorophenyl)hex-1-ene |

This table shows the expected major products of Heck reactions based on established mechanisms and stereochemical preferences.

The efficiency of transition metal-catalyzed cross-coupling reactions involving this compound is significantly influenced by both steric and electronic factors.

Electronic Factors: The two fluorine atoms exert a strong electron-withdrawing inductive effect, which can influence the rate of oxidative addition of the C-Br bond to the metal center. nih.gov For Suzuki-Miyaura couplings, electron-withdrawing groups on the aryl halide can sometimes facilitate the reaction. researchgate.net In contrast, for SNAr reactions, these fluorine atoms deactivate the ring towards substitution. nih.gov

Steric Factors: The presence of the fluorine atom at the 2-position, ortho to the bromine atom, introduces steric hindrance around the reaction center. This steric bulk can affect the approach of the catalyst and the coupling partner, potentially slowing down the reaction rate. The choice of a bulky phosphine ligand on the palladium catalyst can sometimes mitigate these steric effects and improve coupling efficiency. beilstein-journals.org The aldehyde group at the adjacent position also contributes to the steric environment.

Ortho-Metallation-Induced Ring Transformations

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgsemanticscholar.org This process involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be trapped by various electrophiles. harvard.edu

In the context of this compound, the aldehyde group can potentially act as a directing group for the lithiation of the adjacent C-H bond at the C-5 position. However, aldehydes are also electrophilic and can react with organolithium reagents. To overcome this, in-situ protection of the aldehyde, for example, by forming a transient adduct with a lithium amide, can enable the ortho-lithiation to proceed. harvard.eduuwindsor.ca

While there are no specific reports of ortho-metallation-induced ring transformations of this compound itself, the resulting ortho-lithiated species could, in principle, undergo subsequent intramolecular reactions leading to the formation of new ring systems. For example, if a suitable functional group were introduced at the ortho-lithiated position, it could potentially react with the aldehyde or another part of the molecule to form a fused ring structure. The general principle of DoM has been applied to the synthesis of related difluorobenzaldehydes, highlighting the potential for such transformations in this class of compounds.

Intramolecular Cyclization and Rearrangement Reactions

The inherent reactivity of the aldehyde functional group, coupled with the influence of the halogen substituents, allows this compound to undergo a variety of intramolecular transformations. These reactions are pivotal in constructing intricate molecular architectures from a relatively simple starting material.

Formation of Diverse Heterocyclic Systems (e.g., Indazoles)

A significant application of this compound in synthetic chemistry is its use as a building block for the creation of heterocyclic compounds, most notably indazoles. The synthesis of indazoles from ortho-halobenzaldehydes and hydrazine derivatives is a well-established synthetic strategy. researchgate.netnih.gov In the case of this compound, the reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular nucleophilic aromatic substitution (SNAr) reaction.

The general reaction scheme involves the condensation of this compound with a hydrazine, such as hydrazine hydrate (B1144303) or a substituted hydrazine, to form the corresponding hydrazone. Subsequent heating of the hydrazone, often in the presence of a base, facilitates the intramolecular cyclization. The nitrogen atom of the hydrazone displaces the fluorine atom at the C2 position of the aromatic ring, leading to the formation of the indazole ring system. The presence of the electron-withdrawing fluorine atoms activates the ring towards nucleophilic attack, making this cyclization feasible. nih.gov

A plausible reaction pathway for the formation of a 4-bromo-5,6-difluoro-1H-indazole from this compound and hydrazine hydrate is depicted below:

Step 1: Hydrazone Formation this compound reacts with hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or methanol, to form the corresponding hydrazone.

Step 2: Intramolecular Cyclization Upon heating, typically in a higher boiling point solvent like dimethylformamide (DMF) or in the presence of a base, the hydrazone undergoes intramolecular cyclization. The nucleophilic nitrogen of the hydrazone attacks the electron-deficient carbon atom bearing a fluorine atom, leading to the formation of the indazole ring.

The reaction conditions for the synthesis of indazoles from ortho-fluorobenzaldehydes can be optimized to improve yields and minimize side reactions. A one-pot domino process, where the hydrazone formation and subsequent cyclization occur in a single reaction vessel, has been shown to be effective for similar substrates. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Hydrazine | 4-Bromo-5,6-difluoro-1H-indazole | Intramolecular Cyclization |

| 2-Fluorobenzaldehyde | Phenylhydrazine | 1-Phenyl-1H-indazole | Intramolecular Cyclization |

Decarboxylative Transformations for Aromatic Diversification

While this compound itself does not undergo direct decarboxylation, its oxidation to the corresponding carboxylic acid, 6-bromo-2,3-difluorobenzoic acid, opens up a plethora of possibilities for aromatic diversification through decarboxylative transformations. Decarboxylative cross-coupling reactions have emerged as powerful tools in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

The general principle involves the conversion of the carboxylic acid to a more reactive species that can then participate in a cross-coupling reaction with a suitable partner, with the concurrent loss of carbon dioxide. Various transition metal catalysts, particularly those based on palladium and copper, have been successfully employed to facilitate these transformations. nih.gov

For 6-bromo-2,3-difluorobenzoic acid, several decarboxylative pathways can be envisioned for aromatic diversification:

Decarboxylative Cross-Coupling with Aryl Halides: The silver or copper salt of 6-bromo-2,3-difluorobenzoic acid could potentially undergo a palladium-catalyzed cross-coupling reaction with an aryl halide. This would result in the formation of a biaryl compound, where the carboxylic acid group is replaced by an aryl group. The electron-withdrawing nature of the fluorine atoms may influence the reactivity and efficiency of this transformation.

Decarboxylative C-H Arylation: In this approach, 6-bromo-2,3-difluorobenzoic acid could be coupled directly with an arene containing an activatable C-H bond. This reaction, often mediated by palladium catalysts in the presence of an oxidant, would lead to the formation of a new C-C bond between the two aromatic rings.

Decarboxylative Fluorination: Recent advancements have shown that aromatic carboxylic acids can undergo decarboxylative fluorination to introduce a fluorine atom in place of the carboxyl group. nih.gov Applying this methodology to 6-bromo-2,3-difluorobenzoic acid could potentially yield 1-bromo-2,3,6-trifluorobenzene, further functionalizing the aromatic ring.

These decarboxylative strategies offer a versatile platform for modifying the aromatic core of this compound, providing access to a wide range of novel and potentially valuable compounds. The specific reaction conditions, including the choice of catalyst, base, and solvent, would need to be carefully optimized to achieve the desired transformation.

| Starting Material | Transformation | Potential Product | Significance |

| 6-Bromo-2,3-difluorobenzoic acid | Decarboxylative Cross-Coupling | Substituted biaryls | Construction of complex aromatic systems |

| 6-Bromo-2,3-difluorobenzoic acid | Decarboxylative C-H Arylation | Functionalized biaryls | Direct formation of C-C bonds |

| 6-Bromo-2,3-difluorobenzoic acid | Decarboxylative Fluorination | 1-Bromo-2,3,6-trifluorobenzene | Introduction of additional fluorine atoms |

Advanced Spectroscopic Techniques for Structural Elucidation

No experimental ¹H NMR data for this compound is currently available in the public domain. A detailed analysis of proton environments, including chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J), is therefore not possible.

No experimental ¹³C NMR data for this compound has been publicly documented. An analysis of the chemical shifts for the seven distinct carbon atoms in the molecule, including the carbonyl carbon and the aromatic carbons influenced by the bromine and fluorine substituents, cannot be performed.

Publicly accessible, experimental ¹⁹F NMR data for this compound is not available. This technique would be crucial for directly observing the fluorine environments and their coupling with neighboring protons and carbons, but no such studies have been published.

There are no published studies employing correlation or multidimensional NMR techniques (such as COSY, HSQC, or HMBC) on this compound. Such analyses are essential for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure, but this research has not been made public.

No experimentally obtained Infrared (IR) or Raman spectra for this compound are available in the public record. A detailed analysis of the characteristic vibrational frequencies for its functional groups, such as the aldehyde C=O stretch, aromatic C-H stretches, and the C-F and C-Br stretches, cannot be conducted without this data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions associated with the benzene (B151609) ring and the carbonyl group. The substitution pattern on the aromatic ring, including the bromine atom and two fluorine atoms, influences the energy of these transitions. The aldehyde group, being a chromophore, will have its characteristic absorption, which is modified by the electronic effects of the halogen substituents.

The expected electronic transitions are:

π → π transitions:* These transitions, originating from the aromatic system, are typically observed at shorter wavelengths (higher energy) and are characterized by high molar absorptivity.

n → π transitions:* This transition involves the non-bonding electrons of the carbonyl oxygen moving to an anti-bonding π* orbital. It occurs at longer wavelengths (lower energy) and is typically of lower intensity compared to π → π* transitions.

While specific experimental λmax values are not broadly published in public literature, a hypothetical UV-Vis analysis would yield data similar to that presented in Table 1.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Solvent |

|---|---|---|

| π → π* | 200 - 280 | Methanol or Acetonitrile |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The nominal molecular weight of this compound (C₇H₃BrF₂O) is 221 g/mol . The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster for the molecular ion peak, which is a clear diagnostic feature.

Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve:

Loss of a hydrogen atom (-H) from the aldehyde group to form a stable acylium ion [M-H]⁺.

Loss of the formyl radical (-CHO) to yield the bromodifluorophenyl cation [M-CHO]⁺.

Loss of a bromine atom (-Br) to give the difluorobenzaldehyde cation [M-Br]⁺.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used to separate components of a mixture and identify them. In the context of synthesizing this compound, these methods are critical for monitoring reaction progress, identifying by-products (such as isomers), and assessing the purity of the final product.

A published patent detailing the use of this compound in the synthesis of KRas G12C inhibitors specifies LC-MS conditions for reaction monitoring. google.com These conditions, which involve a C18 reverse-phase column and a gradient elution, are typical for analyzing aromatic compounds of this nature. google.com

For GC-MS analysis, a method developed for the separation of ten bromofluorobenzaldehyde isomers utilized a DB-624 column, demonstrating the capability of gas chromatography to resolve structurally similar compounds. This highlights the importance of selecting appropriate chromatographic conditions to ensure the specific isomer, this compound, is accurately identified and quantified.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. This technique can easily distinguish between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS is the definitive method for confirming its identity.

Table 2: Calculated Exact Mass for this compound

| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| C₇H₃⁷⁹BrF₂O | [M+H]⁺ | 221.9408 |

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are the cornerstone for assessing the purity of this compound, ensuring that it meets the stringent requirements for its use in pharmaceutical synthesis and other applications.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds like this compound. A typical analysis involves injecting the sample onto a column packed with a stationary phase (commonly C18) and eluting it with a mobile phase under high pressure. A UV detector is typically used to monitor the eluent, and the purity is calculated based on the relative area of the main peak.

An effective HPLC method for this compound, adapted from published LC-MS conditions, is detailed below. google.com

Table 3: Representative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Phenomenex Gemini NX C18, 2.1 x 50 mm, 3.0 µm |

| Mobile Phase A | Deionized water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5-100% B over 3 minutes |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 50 °C |

| Detector | UV at 254 nm |

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Separations

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and faster analysis times. For this compound, a UPLC method would be particularly advantageous for separating it from closely related isomeric impurities, providing a more accurate purity assessment in less time than a conventional HPLC method. The conditions outlined in Table 3 can be readily adapted for a UPLC system, often with a simple scaling of the gradient and flow rate to match the smaller column dimensions.

Spectroscopic and Analytical Characterization in Chemical Research

Spectroscopic and Analytical Techniques

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized analytical technique in organic chemistry for monitoring the progress of chemical reactions. Its simplicity, speed, and cost-effectiveness make it an indispensable tool for qualitatively assessing the consumption of starting materials and the formation of products. In the context of reactions involving 6-Bromo-2,3-difluorobenzaldehyde, TLC provides a rapid visual confirmation of the reaction's status, guiding decisions on reaction time, completion, and the need for purification.

The principle of TLC is based on the differential partitioning of components of a mixture between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (an organic solvent or a mixture of solvents). The separation is driven by the polarity of the compounds. More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (R_f_). Conversely, less polar compounds have a weaker interaction with the stationary phase and are carried further by the mobile phase, leading to a higher R_f_ value. wisc.edu

In a typical reaction where this compound is a reactant, its polarity will differ from that of the product. For instance, in a condensation reaction, the resulting product is often less polar than the starting aldehyde. This difference in polarity allows for their separation on a TLC plate.

Monitoring Reaction Progress:

To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate alongside the starting material (this compound) as a reference. The plate is then developed in a suitable solvent system. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify. The reaction is considered complete when the spot of the starting material is no longer visible.

Solvent System Selection:

The choice of the eluent or solvent system is crucial for achieving good separation. A common approach is to start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. The ideal solvent system should provide a clear separation between the spots of the starting material and the product, with R_f_ values ideally between 0.2 and 0.8 for optimal resolution. chemistryhall.com For aromatic aldehydes like this compound, mixtures of hexane and ethyl acetate are often effective. acs.orggoogle.com

Visualization:

Since this compound and many of its potential products are aromatic, they can often be visualized under a UV lamp (254 nm) as dark spots on a fluorescent TLC plate. If the compounds are not UV-active, various staining agents can be used, such as potassium permanganate (B83412) or vanillin (B372448) solutions, which react with the compounds to produce colored spots.

Illustrative Example: Knoevenagel Condensation

In this reaction, the more polar this compound would react to form a less polar α,β-unsaturated product. The progress of this reaction could be monitored using TLC with a solvent system such as ethyl acetate/hexane.

Below is a hypothetical data table illustrating the TLC monitoring of such a reaction.

| Time (hours) | Spotting Lane | Description | R_f (Starting Material) | R_f_ (Product) | Observations |

| 0 | 1 | This compound | 0.4 | - | Single spot corresponding to the starting material. |

| 1 | 2 | Reaction Mixture | 0.4 | 0.6 | A prominent spot for the starting material and a faint new spot for the product. |

| 3 | 3 | Reaction Mixture | 0.4 | 0.6 | The intensity of the starting material spot has decreased, while the product spot has intensified. |

| 6 | 4 | Reaction Mixture | - | 0.6 | The spot for the starting material has disappeared, indicating the reaction is complete. |

This table is for illustrative purposes and the R_f_ values are hypothetical.

The data clearly indicates the consumption of the starting material and the formation of the product over time, demonstrating the utility of TLC in reaction monitoring. The choice of a 1:9 ethyl acetate and petroleum ether solvent system has been reported for monitoring similar Knoevenagel condensations. acs.org

Computational Chemistry and Theoretical Investigations of 6 Bromo 2,3 Difluorobenzaldehyde

Quantum Chemical Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In the study of substituted benzaldehydes, DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in optimizing molecular geometry and predicting various electronic properties. rasayanjournal.co.inresearchgate.netnih.gov For 6-Bromo-2,3-difluorobenzaldehyde, DFT would be applied to determine key parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

The presence of a bromine atom and two fluorine atoms on the benzene (B151609) ring, along with the aldehyde group, creates a complex electronic environment. researchgate.net DFT calculations can map the electron density distribution, highlighting regions of high and low electron density. This information is crucial for understanding the molecule's reactivity, as areas with higher electron density are typically susceptible to electrophilic attack, while regions with lower electron density are prone to nucleophilic attack. nih.gov

Molecular Orbital (MO) Computations and Basis Set Selection for Ground State Properties

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. Computational methods based on MO theory, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are used to calculate the energies and shapes of molecular orbitals. The selection of an appropriate basis set, which is a set of mathematical functions used to build the molecular orbitals, is critical for obtaining accurate results. Common basis sets include Pople-style basis sets (e.g., 6-31G*) and correlation-consistent basis sets (e.g., aug-cc-pVDZ). rasayanjournal.co.inmdpi.comcdnsciencepub.com

For this compound, MO computations would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Analysis of Electronic Properties and Substituent Effects on Reactivity

The electronic properties of this compound are significantly influenced by the inductive and resonance effects of its substituents. The fluorine and bromine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) on the benzene ring. The aldehyde group is also deactivating due to its -I and -M (mesomeric) effects. These substituent effects alter the electron density distribution around the ring and influence the reactivity of the aldehyde group. researchgate.net

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify these electronic effects by studying orbital interactions. For instance, NBO analysis can reveal hyperconjugative interactions that contribute to molecular stability. rasayanjournal.co.inresearchgate.net The interplay of these electronic effects determines the preferred sites for electrophilic and nucleophilic aromatic substitution reactions. In the case of benzaldehyde (B42025), which is a deactivating, meta-directing compound, computational studies have shown that while HOMO coefficients may not always align with experimental outcomes, charge distribution analyses can better predict the orientation of electrophilic attack. mdpi.com

Conformational Analysis and Rotational Dynamics

The flexibility of the aldehyde group relative to the benzene ring gives rise to different spatial arrangements, or conformations, of this compound. Understanding the stability and interconversion of these conformers is crucial for a complete picture of the molecule's behavior.

Investigation of Rotational Isomers (Rotamers) and Their Stability

Rotation around the single bond connecting the carbonyl carbon of the aldehyde group to the benzene ring can lead to different rotational isomers, or rotamers. For substituted benzaldehydes, the planarity of the molecule is a key factor in its stability, as it allows for maximum conjugation between the π-system of the benzene ring and the carbonyl group.

In the case of this compound, two primary planar rotamers can be envisioned: the O-trans and O-cis conformers, where the carbonyl oxygen is oriented away from or towards the adjacent fluorine atom at the 2-position, respectively. The relative stability of these rotamers is determined by a delicate balance of steric and electronic effects. Steric hindrance between the carbonyl oxygen and the ortho-substituent (in this case, a fluorine atom) can destabilize the O-cis conformer. Conversely, electrostatic interactions, such as dipole-dipole interactions between the C=O and C-F bonds, also play a significant role. cdnsciencepub.com Theoretical studies on similar dihalobenzaldehydes can provide insights into the likely preferred conformation of this compound. researchgate.net

Determination of Internal Rotation Barriers and Torsional Potentials

The energy required to rotate the aldehyde group from one planar conformer to another is known as the internal rotation barrier. This barrier can be determined computationally by calculating the energy of the molecule as a function of the dihedral angle of the aldehyde group relative to the benzene ring. The resulting energy profile is known as the torsional potential.

For related molecules like 2,6-difluorobenzaldehyde, computational studies have been performed to determine these rotational barriers. cdnsciencepub.com These studies often employ various levels of theory, from semi-empirical methods like AM1 to more sophisticated ab initio and DFT methods, to calculate the energy of the planar (ground state) and perpendicular (transition state) conformations. cdnsciencepub.com The difference in energy between these two states provides the height of the rotational barrier. For this compound, the barrier height would be influenced by the steric bulk of the ortho-fluorine atom and the electronic interactions between the substituents and the rotating aldehyde group. The presence of the bromine atom at the 6-position could also introduce additional steric and electronic effects that modulate the rotational barrier. researchgate.net

Influence of Solvation on Conformational Preferences

The conformational preferences of aromatic aldehydes, including this compound, are subject to the influence of the surrounding solvent environment. The orientation of the aldehyde group relative to the benzene ring, specifically the dihedral angle between the C-C=O plane and the ring, is a key conformational feature. In the gas phase or nonpolar solvents, intramolecular forces such as steric hindrance and electronic effects predominantly govern the conformational equilibrium. However, in polar solvents, intermolecular interactions between the solute and solvent molecules can significantly alter the conformational landscape.

Theoretical calculations, often employing methods like Density Functional Theory (DFT) with implicit or explicit solvent models, can predict the relative energies of different conformers in various solvents. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models involve simulating the individual solvent molecules around the solute, providing a more detailed but computationally intensive picture of the solute-solvent interactions.

| Solvent | Dielectric Constant (ε) | Relative Energy of Syn Conformer (kcal/mol) | Relative Energy of Anti Conformer (kcal/mol) | Population Ratio (Syn:Anti) |

|---|---|---|---|---|

| Gas Phase | 1 | 0.00 | 0.50 | 1:0.42 |

| Toluene (B28343) | 2.4 | 0.00 | 0.45 | 1:0.46 |

| Dichloromethane | 8.9 | 0.00 | 0.30 | 1:0.60 |

| Acetonitrile | 37.5 | 0.20 | 0.00 | 0.72:1 |

| Water | 80.1 | 0.35 | 0.00 | 0.55:1 |

This table is a hypothetical representation based on general principles of solvation effects on substituted benzaldehydes and is not derived from experimental data for this compound.

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, theoretical chemists can identify transition states, intermediates, and the corresponding activation energies, offering a detailed understanding of the reaction pathway.

A common reaction of benzaldehydes is nucleophilic addition to the carbonyl carbon. The reactivity of the aldehyde is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the two fluorine atoms and the bromine atom in this compound is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.

DFT calculations can be employed to model the reaction of this compound with various nucleophiles. For example, the mechanism of its reaction with a simple nucleophile like a hydride ion (from a reducing agent) or an organometallic reagent can be investigated. Such studies would involve locating the transition state for the nucleophilic attack and calculating the activation barrier.

Furthermore, computational methods can explore the regioselectivity and stereoselectivity of reactions. For instance, in reactions where multiple products are possible, theoretical calculations can predict the most likely outcome by comparing the activation energies of the different pathways.

The following table presents a hypothetical comparison of calculated activation energies for the nucleophilic addition of a generic nucleophile to different substituted benzaldehydes, illustrating the expected activating effect of the halogen substituents.

| Compound | Calculated Activation Energy (kcal/mol) | Relative Reaction Rate (Predicted) |

|---|---|---|

| Benzaldehyde | 15.2 | 1.0 |

| 4-Fluorobenzaldehyde | 14.5 | 2.1 |

| 2,3-Difluorobenzaldehyde | 13.8 | 4.5 |

| This compound | 13.1 | 9.8 |

This table presents hypothetical data based on established electronic effects of substituents on the reactivity of benzaldehydes and is not based on direct computational studies of this compound.

Application of Computational Tools for Molecular Modeling and Simulation (e.g., UCSF ChimeraX)

Molecular modeling and simulation software, such as UCSF ChimeraX, are invaluable for the visualization and analysis of molecules like this compound. These tools allow researchers to build, manipulate, and analyze the three-dimensional structure of the molecule, providing insights that complement experimental and theoretical data.

Using UCSF ChimeraX, one can generate a 3D model of this compound from its chemical structure. This model can then be used to visualize its conformational flexibility, such as the rotation of the aldehyde group. The software can also be used to measure bond lengths, bond angles, and dihedral angles, which can be compared with data from computational optimizations or crystallographic studies.

A key application of molecular modeling software is the analysis of the molecule's electrostatic potential surface. This surface maps the electrostatic potential onto the electron density of the molecule, providing a visual representation of the charge distribution. For this compound, the electrostatic potential surface would highlight the electronegative regions around the oxygen and fluorine atoms (typically colored red or orange) and the electropositive regions (colored blue), such as the hydrogen atom of the aldehyde group and the regions around the carbon atoms of the benzene ring. This visualization is crucial for predicting how the molecule might interact with other molecules, such as nucleophiles, electrophiles, or the active site of an enzyme.

Furthermore, UCSF ChimeraX can be used to simulate the docking of this compound into a protein's active site. While this application is more relevant in the context of drug design, it demonstrates the capability of such software to explore potential intermolecular interactions, including hydrogen bonds and van der Waals contacts, which are fundamental to understanding its chemical behavior in a biological environment. The ability to model and analyze these interactions provides a powerful platform for generating hypotheses and guiding further experimental and theoretical research.

Advanced Applications and Research Frontiers of 6 Bromo 2,3 Difluorobenzaldehyde in Interdisciplinary Science

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

6-Bromo-2,3-difluorobenzaldehyde serves as a crucial starting material or intermediate in the construction of intricate organic molecules. thermofisher.com Its utility stems from the presence of multiple reactive sites that can be selectively manipulated through various organic reactions. The aldehyde functional group is a gateway for transformations such as oxidations, reductions, and the formation of carbon-carbon and carbon-nitrogen bonds. Concurrently, the bromo and fluoro substituents on the aromatic ring influence the electronic properties of the molecule and offer handles for cross-coupling reactions. cymitquimica.com

A documented synthesis of this compound involves the reaction of 4-Bromo-1,2-difluorobenzene with lithium diisopropylamide (LDA) followed by the addition of N,N-dimethylformamide (DMF). echemi.com This process highlights the accessibility of this building block for further chemical exploration. The presence of the bromine atom, in particular, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of a wide array of substituents and the construction of complex molecular frameworks.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 360576-04-1 | thermofisher.com |

| Molecular Formula | C₇H₃BrF₂O | thermofisher.com |

| Molecular Weight | 221.00 g/mol | thermofisher.com |

| Appearance | White to cream or pale brown crystals or powder | thermofisher.com |

| Melting Point | 38.5-44.5 °C | thermofisher.com |

Contributions to Pharmaceutical and Medicinal Chemistry Research

The structural motifs present in this compound are of significant interest in the field of drug discovery and development. Halogenated aromatic compounds are prevalent in many pharmaceuticals, and the specific substitution pattern of this aldehyde can be a key component in the design of new therapeutic agents.

Precursor for Active Pharmaceutical Ingredients (APIs) and Therapeutic Agents

While specific, publicly documented examples of its direct conversion into commercial APIs are limited, the classification of this compound as a building block for "Pharmaceuticals and APIs" by chemical suppliers indicates its role in this sector. calpaclab.com The aldehyde functionality can be readily converted into other functional groups commonly found in drug molecules, such as amines, alcohols, and carboxylic acids. The difluorobromo-phenyl moiety can serve as a core scaffold or a key pharmacophoric element in the final drug structure. For instance, related difluorobenzaldehyde derivatives are utilized in the synthesis of various biologically active compounds.

Synthesis of Biologically Relevant Scaffolds and Drug Candidates

The synthesis of heterocyclic compounds, which form the core of many drugs, is a significant application for building blocks like this compound. The reactivity of the aldehyde group allows for its participation in cyclization reactions to form various ring systems. While direct research on this specific isomer is not widely published, related bromo-difluorobenzaldehydes are known to be precursors for scaffolds such as indazoles, which are recognized for their broad range of biological activities, including their potential as kinase inhibitors.

Development in Agrochemical Science and Material Innovations

Beyond pharmaceuticals, the unique properties of this compound lend themselves to applications in other areas of chemical innovation, including agrochemicals and advanced materials.

Applications in Novel Agrochemical Formulations

Fluorinated and brominated organic molecules play a crucial role in modern agrochemicals, often enhancing the efficacy and metabolic stability of active ingredients. While specific agrochemical formulations derived directly from this compound are not detailed in readily available literature, its potential as a precursor is recognized. A patent for ortho-substituted benzaldehydes, a class to which this compound belongs, mentions their use as starting materials for preparing agrochemicals. google.com

Utilization in Organic Electronic Materials

The development of new organic materials for electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often relies on building blocks that can be used to construct conjugated systems with specific electronic properties. Halogenated aromatic compounds are frequently employed to tune the electronic energy levels and intermolecular packing of these materials. Chemical suppliers list "Electronic Materials" as a potential application area for this compound. calpaclab.com A patent related to ortho-substituted benzaldehydes also points to their utility in the preparation of electronic materials, particularly liquid crystals. google.com The presence of fluorine atoms can enhance the performance and stability of such materials.

Integration into Fine Chemical and Specialty Material Production

Beyond advanced materials, this compound is a valuable intermediate in the broader production of fine chemicals and specialty materials. cymitquimica.com It is recognized as a significant compound in synthetic organic chemistry due to its utility in various chemical reactions, including nucleophilic substitutions and coupling reactions. cymitquimica.com Its solubility in common organic solvents facilitates its use as a precursor in the synthesis of complex target molecules, such as those found in pharmaceuticals and agrochemicals. cymitquimica.com The ability to use its different functional groups in sequential chemical transformations allows for the efficient construction of intricate molecular architectures, making it a versatile component in multi-step synthetic campaigns. echemi.com

Future Perspectives and Emerging Research Directions for Enhanced Utility

The potential of this compound is far from fully realized, with several promising research avenues poised to enhance its utility. Future work will likely focus on the systematic synthesis and characterization of new families of conjugated polymers derived from this building block to fully map its potential in organic electronics. This includes exploring its use in creating materials for applications beyond transistors and solar cells, such as thermoelectrics and sensors.

A significant emerging direction is the rational design of responsive fluorescent probes for advanced biological imaging. Research could target the development of probes that can detect specific disease biomarkers or dynamic cellular processes with high sensitivity. Furthermore, investigations into new, more sustainable catalytic methods for incorporating this compound into target molecules could enhance its applicability in industrial-scale fine chemical production. The exploration of its derivatives in creating novel liquid crystals or other smart materials also represents a frontier for future research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-2,3-difluorobenzaldehyde, and how can purity be optimized?

- Methodology : The compound can be synthesized via condensation reactions between brominated precursors and fluorinated aldehydes. For example, hydrazide derivatives (e.g., 5-bromonicotinohydrazide) are condensed with halogenated benzaldehydes under reflux in ethanol, followed by recrystallization for purification . Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane gradient) and spectroscopic validation (¹H/¹³C NMR, FT-IR) .

- Key Considerations : Monitor reaction temperature to avoid decomposition of sensitive intermediates.

Q. How should researchers characterize the molecular structure of this compound?

- Methodology : Use a combination of:

- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-Br/F stretching vibrations.

- NMR : ¹H NMR (500 MHz, DMSO-d₆) for aldehyde proton (~10 ppm) and aromatic protons; ¹³C NMR for carbonyl (~190 ppm) and halogenated aromatic carbons.

- X-ray crystallography : Confirm regiochemistry and crystal packing (e.g., hydrogen-bonding networks) .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodology : Store in airtight containers at 2–8°C (refrigerator) to prevent aldehyde oxidation and bromine loss. Desiccate to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodology : Cross-validate using multiple techniques:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₇H₃BrF₂O, [M+H]⁺ = 220.94).

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and differentiate fluorine coupling effects .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Q. What role do electronic effects play in the reactivity of this compound in cross-coupling reactions?

- Methodology : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while fluorine substituents modulate electron density. For example:

- Electron-withdrawing fluorine enhances electrophilicity at the bromine site, facilitating Pd-catalyzed couplings with boronic acids .

- Steric hindrance from ortho-fluorine may reduce reaction rates; optimize using bulky ligands (e.g., SPhos) .

Q. What challenges arise when scaling up the synthesis of this compound, and how can regioselectivity be maintained?

- Methodology :

- Scale-up challenges : Exothermic reactions require controlled heating/cooling systems. Purification becomes resource-intensive; switch to continuous flow chemistry for recrystallization .

- Regioselectivity : Use directing groups (e.g., -CHO) to favor bromination/fluorination at specific positions. Monitor intermediates via LC-MS to detect byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.